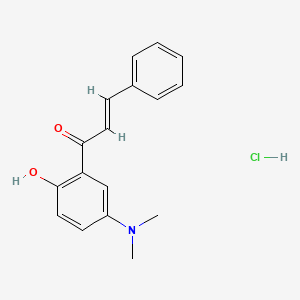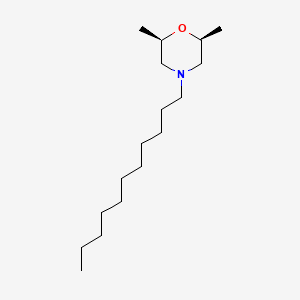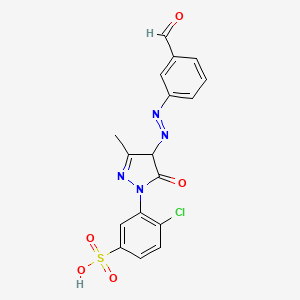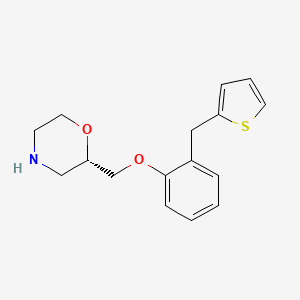
5'-(Dimethylamino)-2'-hydroxychalcone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-(Dimethylamino)-2’-hydroxychalcone hydrochloride is a synthetic organic compound that belongs to the chalcone family Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(Dimethylamino)-2’-hydroxychalcone hydrochloride typically involves the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an aromatic ketone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The specific steps are as follows:
Starting Materials: An aromatic aldehyde with a dimethylamino group and an aromatic ketone with a hydroxy group.
Reaction Conditions: The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated by acidification with hydrochloric acid, followed by recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 5’-(Dimethylamino)-2’-hydroxychalcone hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5’-(Dimethylamino)-2’-hydroxychalcone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chalcone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of substituted chalcones with different functional groups.
Scientific Research Applications
5’-(Dimethylamino)-2’-hydroxychalcone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5’-(Dimethylamino)-2’-hydroxychalcone hydrochloride involves its interaction with biological molecules. The compound can bind to specific enzymes and receptors, inhibiting their activity. The dimethylamino group enhances its binding affinity, while the hydroxy group facilitates hydrogen bonding with target molecules. This dual interaction disrupts normal cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylamino)naphthalene-1-sulfonyl chloride: Known for its use in fluorescence labeling.
5-Amino-pyrazoles: Used in the synthesis of various heterocyclic compounds with biological activity.
Uniqueness
5’-(Dimethylamino)-2’-hydroxychalcone hydrochloride is unique due to its combination of the dimethylamino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
94094-56-1 |
|---|---|
Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
(E)-1-[5-(dimethylamino)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C17H17NO2.ClH/c1-18(2)14-9-11-17(20)15(12-14)16(19)10-8-13-6-4-3-5-7-13;/h3-12,20H,1-2H3;1H/b10-8+; |
InChI Key |
BZLMAJBVRRXFGP-VRTOBVRTSA-N |
Isomeric SMILES |
CN(C)C1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2.Cl |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)









